Tris(2-methoxyphenyl)bismuth Dichloride
Overview
Description
Synthesis Analysis
The synthesis of macrocyclic diesters can be achieved efficiently through a single-step process using Tris(2-methoxyphenyl)bismuthane. This compound acts as both a dehydrating agent and a template, enabling the synthesis of macrocyclic 1:1 diesters in moderate to good yields when dicarboxylic acid anhydrides and glycols are heated with Tris(2-methoxyphenyl)bismuthane in toluene under reflux conditions (Ogawa et al., 1995).
Molecular Structure Analysis
Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates exhibit a distorted trigonal bipyramidal coordination, with carboxylate substituents in axial positions. The bismuth atoms have bond lengths ranging from 2.189 to 2.219 Å for Bi–C and 2.264 to 2.459 Å for Bi–O, indicating the presence of significant intramolecular contacts between the central atom and the oxygen atoms of methoxy groups, contributing to the stability of the complexes (Sharutin et al., 2017).
Chemical Reactions and Properties
Tris(polymethoxyphenyl)bismuth derivatives, including the dichloride, demonstrate reactivity with various nucleophiles under copper catalysis, leading to C-, N-, and O-arylation products in good to high yields. This reactivity profile underlines the potential of Tris(2-methoxyphenyl)bismuth Dichloride in organic synthesis, particularly in arylation reactions (Finet & Fedorov, 2006).
Scientific Research Applications
Tris(2-methoxyphenyl)bismuth chloride demonstrates reactivity with C-, N-, and O-nucleophiles in basic medium and under copper catalysis, as explored by Finet and Fedorov (2006) in the "Journal of Organometallic Chemistry" (Finet & Fedorov, 2006).
Its use in studying trigonal pyramid configurations and intramolecular contacts is highlighted in a study by Sharutin et al. (2017) in the "Russian Journal of Inorganic Chemistry" (Sharutin et al., 2017).
Ogawa et al. (1995) describe Tris(2-methoxyphenyl)bismuthane as an efficient dehydrating agent for macrocyclic diester synthesis in the "ChemInform" journal (Ogawa et al., 1995).
The synthesis of water-soluble non-ionic triarylbismuthanes using Tris(2-methoxyphenyl)bismuth chloride is detailed by Matano et al. (1998) in "Journal of The Chemical Society-Perkin Transactions 1" (Matano et al., 1998).
Ermakova and Sharutina (2018) in "Chem" mention Tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) for its potential applications in chemistry, physics, and biology (Ermakova & Sharutina, 2018).
Fedorov, Combes, and Finet (1999) in "Tetrahedron" discuss how Tris(2-methoxyphenyl)bismuth chloride derivatives react with nucleophiles to yield C-arylated substrates (Fedorov, Combes, & Finet, 1999).
Triarylbismuthane oxides, including those derived from Tris(2-methoxyphenyl)bismuth, are noted for their oxidizing ability, particularly in converting alcohols to aldehydes and ketones, as detailed by Matano et al. (2004) in "Organometallics" (Matano et al., 2004).
Safety And Hazards
properties
IUPAC Name |
dichloro-tris(2-methoxyphenyl)bismuth | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7O.Bi.2ClH/c3*1-8-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUHQRLABAFKC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442307 | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-methoxyphenyl)bismuth Dichloride | |
CAS RN |
121899-81-8 | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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